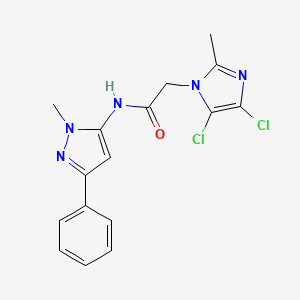
4-oxo-1,4-dihydro-3,7-quinolinedicarboxylic acid
Vue d'ensemble
Description
“4-oxo-1,4-dihydro-3,7-quinolinedicarboxylic acid” is a chemical compound with the empirical formula C10H7NO3 . Its molecular weight is 189.17 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(=O)C1=CNc2ccccc2C1=O . For a detailed molecular structure, it is recommended to refer to specialized databases or software. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 269-270℃, a boiling point of 358℃, and a density of 1.429 . It is slightly soluble in DMSO and methanol .Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-oxo-1H-quinoline-3,7-dicarboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for integrating the viral DNA into the host genome, a critical step in the replication of the virus .
Mode of Action
The compound interacts with the HIV-1 integrase, inhibiting its function It is known that the inhibition of this enzyme prevents the integration of the viral dna into the host genome, thereby stopping the replication of the virus .
Biochemical Pathways
The inhibition of the HIV-1 integrase affects the viral replication pathway. Without the ability to integrate its DNA into the host genome, the virus cannot replicate and produce new virions . This disrupts the viral life cycle and can help to control the spread of the virus within the host.
Pharmacokinetics
The compound’s molecular weight is 23318 , which suggests it may have good bioavailability
Result of Action
The result of the action of 4-oxo-1H-quinoline-3,7-dicarboxylic acid is the inhibition of HIV-1 replication. By preventing the integration of the viral DNA into the host genome, the compound stops the production of new virions . This can help to control the spread of the virus within the host and may contribute to the management of HIV infection.
Propriétés
IUPAC Name |
4-oxo-1H-quinoline-3,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-9-6-2-1-5(10(14)15)3-8(6)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHSVJRXHWXBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316815 | |
| Record name | 4-oxo-1H-quinoline-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63463-25-2 | |
| Record name | NSC307157 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-oxo-1H-quinoline-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3915983.png)
![2-(1,3-benzothiazol-2-yl)-3-[3-(benzyloxy)phenyl]acrylonitrile](/img/structure/B3915989.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]propanamide](/img/structure/B3915991.png)


![2-chloro-3-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3916005.png)
![2-(2,4-dichlorophenoxy)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3916009.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916014.png)

![4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B3916030.png)
![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B3916045.png)


![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B3916087.png)
